molecular formula C12H15NO3 B2674198 benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate CAS No. 2306247-38-9

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Cat. No.: B2674198
CAS No.: 2306247-38-9
M. Wt: 221.256
InChI Key: RRBGNZSVKCRDFF-GXSJLCMTSA-N
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Description

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring. The compound features a hydroxy group at the 3-position, a methyl substituent at the 2-position, and a benzyl ester protective group. The stereochemistry (2S,3R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, particularly in protease inhibitors or β-lactam analogs .

Properties

IUPAC Name

benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGNZSVKCRDFF-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of cyclobutenones using ene-reductases . Another method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding enoate, which is then subjected to diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory methods mentioned above. Flow microreactor systems have been developed for the efficient and sustainable synthesis of similar compounds, which could be adapted for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Biological Activity

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 2306247-38-9
  • SMILES Notation : O=C(OCC1=CC=CC=C1)N(C[C@H]2O)C2(C)C

The compound features a benzyl group attached to a hydroxy-substituted azetidine ring at the 3-position, with a carboxylate functional group contributing to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Benzyl chloroformate and (2S,3R)-3-hydroxy-2-methyl-azetidine.
  • Reaction Conditions : Conducted under basic conditions using triethylamine as a catalyst.
  • Purification Techniques : Chromatography is often employed to ensure high purity of the final product.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting its potential use as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylateC13H17NO3Contains additional methyl groups; different biological activity profile
Benzyl (2S)-3-hydroxybutanoateC12H22O4Lacks the azetidine ring; different pharmacological properties

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the compound's efficacy against cancer cell lines.
    • Findings : Demonstrated significant inhibition of cell growth in tested cancer lines with minimal toxicity to normal cells .
  • Antimicrobial Testing :
    • Objective : To evaluate the antimicrobial properties against various pathogens.
    • Results : Effective against Gram-positive bacteria, indicating potential for development as an antibiotic .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
    • Case Study : In a study focusing on the synthesis of azetidine derivatives, researchers utilized this compound to create novel analogs with potential anti-cancer properties .
  • Chiral Auxiliary :
    • The compound is employed as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds.
    • Example : In the synthesis of certain amino acids and peptides, the compound's chirality can direct the formation of specific stereoisomers, which are crucial for their biological efficacy .

Catalytic Applications

This compound has been explored in catalytic systems:

  • Cobalt(III)-Catalyzed Reactions :
    • It has been involved in cobalt(III)-catalyzed reactions that demonstrate high diastereoselectivity. Such reactions are vital for generating complex molecules from simpler substrates with minimal by-products.
    • Research Insight : A study highlighted its role in a three-component coupling reaction that yielded products with up to 95% yield, showcasing its efficiency in synthetic applications .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical SynthesisUsed as a precursor for bioactive compounds and analogs
Chiral AuxiliaryFacilitates asymmetric synthesis of enantiomerically pure compounds
Catalytic ReactionsInvolved in cobalt(III)-catalyzed reactions with high diastereoselectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate with structurally related azetidine and piperidine derivatives, focusing on stereochemistry, substituent effects, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Ring Type Key Properties
This compound C₁₂H₁₅NO₃ 221.25 g/mol 3-OH, 2-CH₃, benzyl ester Azetidine High ring strain, chiral centers
Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate (Enantiomer) C₁₂H₁₅NO₃ 221.25 g/mol 3-OH, 2-CH₃, benzyl ester Azetidine Identical physical properties, inverted stereochemistry
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate C₁₄H₁₅NO₃ 245.27 g/mol 3-oxo, 2-allyl, benzyl ester Azetidine Increased reactivity (ketone), allyl group enables cycloadditions
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate C₁₇H₂₁NO₃ 287.36 g/mol 3-OH, 2-allyl, benzyl ester Piperidine Reduced ring strain, larger ring size

Key Findings:

Stereochemical Impact : The enantiomer (2R,3S) of the target compound shares identical molecular weight and functional groups but exhibits distinct biological interactions due to reversed chirality. Enantiomers often differ in binding affinity to enzymes or receptors, making stereochemical control vital in drug design .

Substituent Effects :

  • The 3-oxo group in benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the 3-hydroxy group in the target compound, which participates in hydrogen bonding .
  • The allyl group in both azetidine and piperidine derivatives facilitates [3+2] cycloadditions, expanding synthetic utility for complex heterocycles .

Ring Size and Stability: Azetidines (4-membered rings) exhibit higher ring strain than piperidines (6-membered), leading to greater reactivity in ring-opening reactions. For example, azetidines are prone to nucleophilic attack at the carbonyl carbon, whereas piperidines are more stable and prevalent in FDA-approved drugs (e.g., antihistamines) . The benzyl ester group in all compounds serves as a protective moiety, enhancing solubility in organic solvents and facilitating deprotection under hydrogenolysis conditions .

Research Implications

  • Medicinal Chemistry : The target compound’s stereochemistry and azetidine core make it a promising candidate for mimicking peptide bonds in enzyme inhibitors. Its enantiomer (2R,3S) could serve as a negative control in binding assays .
  • Synthetic Chemistry: The allyl and ketone substituents in related azetidines enable diverse functionalization pathways, such as cross-metathesis or ketone reductions, to access novel bioactive molecules .
  • Structural Insights : Piperidine derivatives, while less strained, offer greater conformational flexibility, which is advantageous for targeting allosteric enzyme sites .

Q & A

Basic Research Question

  • NMR spectroscopy : Proton coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) correlations differentiate syn vs. anti stereochemistry in hydroxy/methyl groups .
  • X-ray crystallography : Definitive confirmation of absolute configuration, as applied to structurally related azetidine derivatives (e.g., benzothiazine carboxylates) .

How should researchers resolve contradictions between experimental NMR data and computational predictions?

Advanced Research Question

  • Re-evaluate purity : Impurities (e.g., diastereomers or residual solvents) can skew NMR signals. Use HPLC or GC-MS for purity validation .
  • Density Functional Theory (DFT) : Compare calculated 1H^1H/13C^13C chemical shifts with experimental data to identify misassigned peaks .
  • Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may obscure splitting patterns .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question

  • Structural analogs : Derivatives with fluorine or naphthyl substitutions (e.g., benzyl 3-fluoro-3-(naphthalen-2-ylmethyl)-azetidine carboxylates) show enhanced protease inhibitory activity, suggesting SAR studies via substituent variation .
  • Crystallographic docking : Co-crystallization with target proteins (e.g., SARS-CoV-2 main protease) reveals binding modes, as seen in related carbamate inhibitors .

What analytical methods ensure high purity of the synthesized compound?

Basic Research Question

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves polar byproducts .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., [M+H]+^+ or [M+Na]+^+) .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate crystalline homogeneity .

How can computational modeling guide conformational analysis of the azetidine ring?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Predict ring puckering modes and hydrogen-bonding interactions with water .
  • Torsional angle scans : Identify low-energy conformers using software like Gaussian or ORCA, validated against X-ray data .

What derivatization approaches are feasible for functionalizing the azetidine core?

Basic Research Question

  • Reductive amination : Introduce alkyl/aryl groups at the nitrogen using aldehydes/ketones, as in hydrazide derivative syntheses .
  • Ring-opening reactions : React with nucleophiles (e.g., Grignard reagents) to generate β-amino alcohol intermediates .

How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Advanced Research Question

  • Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., indole or thiazole) to enhance solubility .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models, informed by protease inhibitor complexes .

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